Mavorixafor, also known by its developmental code name AMD070, is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] It acts by selectively binding to CXCR4, thereby preventing its interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). [] This antagonistic action disrupts the CXCL12/CXCR4 signaling axis, a pathway implicated in diverse physiological processes, including hematopoietic stem cell trafficking, immune cell function, and tumor development. [, ]
Mavorixafor's unique pharmacological profile, particularly its oral bioavailability, has made it an attractive candidate for investigating various disease states characterized by aberrant CXCR4 signaling, including WHIM syndrome, chronic neutropenia, and certain cancers. [, , ]
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H27N5, and it has a molecular weight of approximately 349.48 g/mol. The compound is characterized by its chiral center, which is indicated by the (S) configuration in its name. It is classified as a diamine due to the presence of two amine groups in its structure.
This compound can be sourced from various chemical suppliers and databases, including AChemBlock, ChemBK, and BLD Pharm, where it is listed under the CAS number 558447-26-0. It is typically available in a purity of around 95% and is used in research settings for its biological activities.
The synthesis of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine often involves multi-step organic reactions. One common method includes the use of triethylamine as a base in solvents such as tetrahydrofuran or dichloromethane.
The synthesis may start with the formation of an intermediate by reacting 5,6,7,8-tetrahydroquinoline derivatives with benzimidazole derivatives. The reaction conditions typically require careful control of temperature and an inert atmosphere to minimize side reactions. The final product can be purified using techniques like flash column chromatography.
The molecular structure of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine features a butane backbone with two amine functional groups at each end. The presence of the benzimidazole and tetrahydroquinoline moieties contributes to its biological activity.
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine can participate in various chemical reactions typical for diamines. These include acylation reactions where the amine groups can react with acyl chlorides to form amides.
The compound's reactivity can be influenced by the surrounding functional groups and sterics due to its chiral nature. For example, reactions involving electrophiles may favor one enantiomer over another depending on the reaction conditions.
The mechanism of action for (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators within signaling pathways or may exhibit antimicrobial properties. Detailed studies are required to map out its exact interactions at the molecular level.
The physical and chemical properties of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine are critical for understanding its behavior in various environments.
These properties suggest that the compound is stable under normal laboratory conditions but may require specific storage conditions to maintain integrity over time.
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine has potential applications in scientific research and drug development due to its unique structural features and biological activity.
It may be explored for:
Further studies are necessary to fully exploit its capabilities and understand its therapeutic potential.
CAS No.: 1260141-27-2
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4